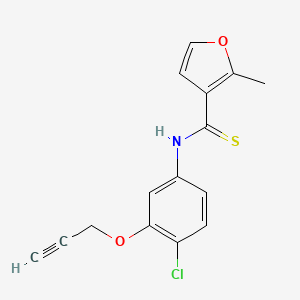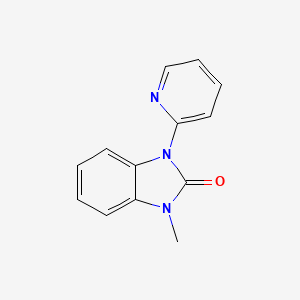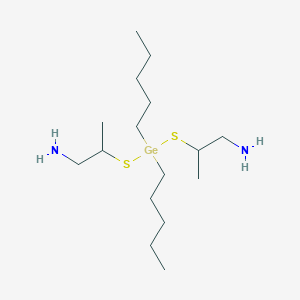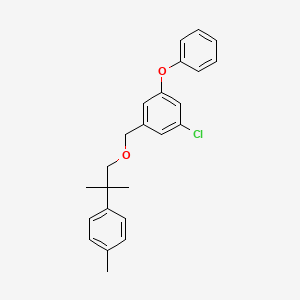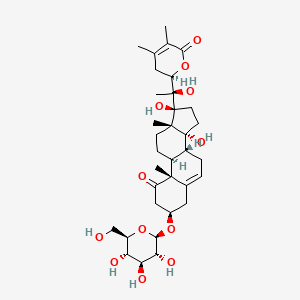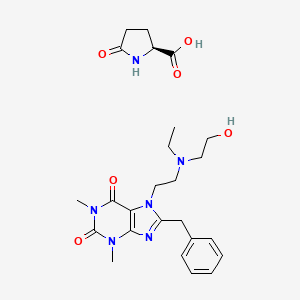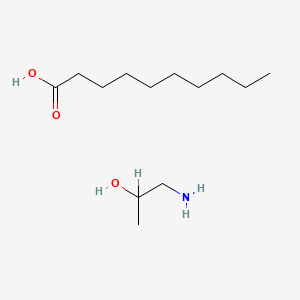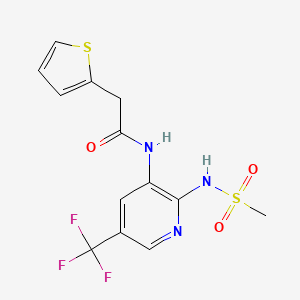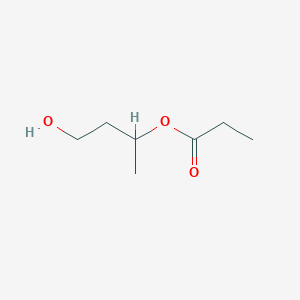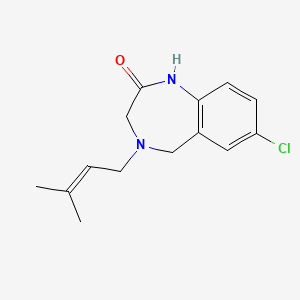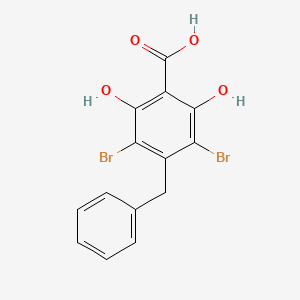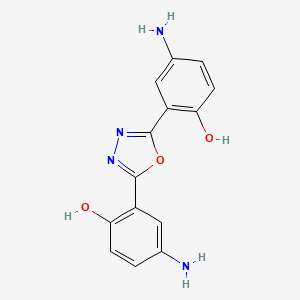
1,3,4-Oxadiazole, 2,5-bis(5-amino-2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2,5-bis(5-amino-2-hydroxyphenyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of ethyl carbazate with N-acylbenzotriazoles in the presence of a dehydrating agent such as triphenylphosphine and iodine . Another approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve safer and more scalable synthesis routes. For example, the synthesis of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF) has been optimized to use a safer and more efficient nitration-cyclization process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the heterocyclic ring, which provide sites for chemical reactivity .
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,4-oxadiazole derivatives include oxidizing agents such as hydrogen peroxide and sodium dichloroisocyanurate, as well as reducing agents like gaseous ammonia . Reaction conditions often involve the use of solvents such as toluene and concentrated sulfuric acid .
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit a wide range of biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The presence of the oxygen and nitrogen atoms in the heterocyclic ring allows for strong interactions with biological molecules, enhancing their biological activity .
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2,5-bis(5-amino-2-hydroxyphenyl)- can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different chemical properties.
1,2,5-Oxadiazole: Known for its energetic properties and used in the synthesis of energetic materials.
1,2,3-Oxadiazole: Less commonly studied but still of interest for its unique chemical reactivity.
The uniqueness of 1,3,4-oxadiazole derivatives lies in their broad spectrum of biological activities and their ability to undergo various chemical reactions, making them valuable in both scientific research and industrial applications .
Properties
CAS No. |
95452-62-3 |
|---|---|
Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-amino-2-[5-(5-amino-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H12N4O3/c15-7-1-3-11(19)9(5-7)13-17-18-14(21-13)10-6-8(16)2-4-12(10)20/h1-6,19-20H,15-16H2 |
InChI Key |
NVDYJUQFSOZOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NN=C(O2)C3=C(C=CC(=C3)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


